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Compound of Interest

Compound Name: Phortress free base

CAS No.: 741241-36-1

Cat. No.: B3182448
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development professionals.

Abstract: This document provides a detailed protocol for the chemical synthesis of the active

pharmaceutical ingredient 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), the free

base amine precursor to the clinical candidate Phortress. Phortress is the L-lysylamide

dihydrochloride salt prodrug of 5F 203, a potent and selective antitumor agent. The synthesis is

presented in two main stages: the formation of the benzothiazole core via a modified Jacobsen

cyclization, and the subsequent conjugation to L-lysine to form the prodrug, which exists as a

salt. The "free base" refers to the potent amine, 5F 203, before its conversion into the water-

soluble prodrug salt.

Mechanism of Action Overview
Phortress is designed to be a water-soluble prodrug that, after administration, releases the

active agent, 5F 203. The antitumor mechanism of 5F 203 is initiated by its binding to the Aryl

Hydrocarbon Receptor (AhR), which leads to the induction of the cytochrome P450 enzyme

CYP1A1, primarily in tumor cells.[1][2] CYP1A1 metabolically activates 5F 203 into a reactive

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b3182448#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/11311068/
https://pubmed.ncbi.nlm.nih.gov/15078163/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3182448?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


electrophilic species. This intermediate forms covalent adducts with DNA, leading to cell cycle

arrest and apoptosis in sensitive cancer cells.[2][3][4]

Extracellular Space

Tumor Cell Cytoplasm

Nucleus

Phortress (Prodrug)

5F 203 (Active Drug)

Enzymatic
cleavage

Aryl Hydrocarbon
Receptor (AhR)

Binds

Reactive Electrophilic
Metabolite

Metabolic
Activation

5F 203-AhR Complex

Xenobiotic
Response Element (XRE)

Translocates &
Binds to DNA

CYP1A1 mRNA CYP1A1 EnzymeTranslation

Tumor DNA

Covalently Binds

Gene Transcription

DNA Adducts ApoptosisTriggers

Click to download full resolution via product page

Caption: Mechanism of action of Phortress in sensitive tumor cells.

Experimental Protocols
The synthesis is a multi-step process. The first part details the synthesis of the active amine 5F

203. The second part describes its conversion to the L-lysylamide prodrug, Phortress. These

protocols are based on established synthetic routes for fluorinated 2-(4-

aminophenyl)benzothiazoles and their amino acid prodrugs.
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Part 1: Synthesis of 2-(4-amino-3-methylphenyl)-5-
fluorobenzothiazole (5F 203)
This synthesis involves the condensation of 4-amino-3-methylbenzoic acid with 2-amino-4-

fluorothiophenol.

Step 1.1: Synthesis of 4-Amino-3-methylbenzoyl Chloride

To a suspension of 4-amino-3-methylbenzoic acid (1.0 eq) in dichloromethane (DCM, 10

mL/g), add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

Cool the mixture to 0 °C in an ice bath.

Add oxalyl chloride (1.5 eq) dropwise over 30 minutes.

Allow the reaction to warm to room temperature and stir for 4 hours, or until gas evolution

ceases and the reaction becomes a clear solution.

Remove the solvent and excess reagent under reduced pressure to yield the crude acid

chloride, which is used immediately in the next step.

Step 1.2: Synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)

Dissolve 2-amino-4-fluorothiophenol (1.0 eq) in dry pyridine (15 mL/g) under a nitrogen

atmosphere.

Add a solution of 4-amino-3-methylbenzoyl chloride (1.1 eq) in dry pyridine dropwise at room

temperature.

Heat the reaction mixture to 120 °C and reflux for 12 hours.

Cool the mixture to room temperature and pour it into a stirred solution of 1 M sodium

hydroxide.

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate

gradient) to afford 5F 203 as a solid.

Part 2: Synthesis of Phortress (L-Lysylamide Prodrug
Dihydrochloride)
This part involves the coupling of 5F 203 with a protected lysine amino acid, followed by

deprotection and salt formation.

Step 2.1: Coupling of 5F 203 with Protected L-Lysine

Dissolve Boc-Lys(Boc)-OH (1.2 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and 1-Ethyl-3-

(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) in DMF.

Stir the mixture for 30 minutes at room temperature to form the activated ester.

Add a solution of 5F 203 (1.0 eq) in DMF to the mixture.

Stir the reaction at room temperature for 24 hours.

Pour the reaction mixture into water and extract with ethyl acetate.

Wash the combined organic layers with saturated sodium bicarbonate solution and brine,

then dry over anhydrous magnesium sulfate.

Concentrate the solution and purify the residue by column chromatography to yield the

protected conjugate.

Step 2.2: Deprotection and Salt Formation

Dissolve the purified, protected conjugate from Step 2.1 in a minimal amount of methanol.

Add a 4 M solution of HCl in 1,4-dioxane (10 eq) and stir at room temperature for 6 hours.

A precipitate will form. Collect the solid by filtration.

Wash the solid with cold diethyl ether and dry under vacuum to yield Phortress as a

dihydrochloride salt.
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Quantitative Data Summary
The following table summarizes typical data obtained from the synthesis protocol. Actual results

may vary depending on experimental conditions and scale.

Compound/Ste
p

Description
Molecular
Weight ( g/mol
)

Typical Yield
(%)

Melting Point
(°C)

5F 203

2-(4-amino-3-

methylphenyl)-5-

fluorobenzothiaz

ole

258.31 65-75 188-191

Phortress

L-lysylamide

prodrug

dihydrochloride

salt

457.41
80-90 (from Step

2.2)

>250

(decomposes)
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Caption: Overall workflow for the synthesis of Phortress.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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